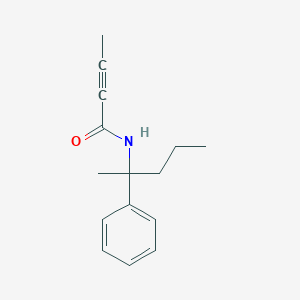
N-(2-Phenylpentan-2-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylpentan-2-yl)but-2-ynamide is a unique compound belonging to the class of ynamides. Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
Preparation Methods
The synthesis of N-(2-Phenylpentan-2-yl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyne. One common method is the reaction of 2-phenylpentan-2-amine with but-2-ynoic acid under specific conditions to form the desired ynamide. Industrial production methods often involve the use of transition metal catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
N-(2-Phenylpentan-2-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(2-Phenylpentan-2-yl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2-Phenylpentan-2-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating nitrogen atom and the electron-withdrawing group attached to the triple bond. This dual reactivity allows it to participate in various chemical transformations, including nucleophilic and electrophilic reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(2-Phenylpentan-2-yl)but-2-ynamide can be compared with other similar compounds, such as:
But-2-enamide: This compound has a similar structure but lacks the triple bond, resulting in different reactivity and applications.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: This compound has a hydroxyl group, which imparts different chemical properties and reactivity compared to this compound.
This compound stands out due to its unique combination of nucleophilic and electrophilic properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-phenylpentan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-14(17)16-15(3,12-5-2)13-10-7-6-8-11-13/h6-8,10-11H,5,12H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVPYWAZGGHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














